Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted at positions 2, 4, and 3. The key structural features include:
- Position 4: A phenoxy group substituted with a 3-chlorobenzoylamino moiety, enhancing steric bulk and electronic effects.
- Position 5: An ethyl carboxylate (-COOEt), influencing solubility and metabolic stability.
Its structural complexity allows for diverse intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYMUWDYMZSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H24ClN3O4S
- Molecular Weight : 433.95 g/mol
The structure includes a pyrimidine ring, which is crucial for its biological activity, particularly in relation to enzyme inhibition and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may act on enzymes related to lipid metabolism, similar to other compounds in its class.
- Receptor Modulation : It may also modulate G protein-coupled receptors (GPCRs), which play a critical role in cell signaling and physiological responses. This modulation can lead to alterations in intracellular calcium levels and other signaling cascades .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains, indicating potential use as an antibacterial agent .
- Anti-inflammatory Effects : Research has shown that the compound may reduce inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a lead compound for developing new antibiotics.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds with pyrimidine and phenoxy groups exhibit anticancer properties. Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells, by modulating signaling pathways associated with cell survival and death .
1.2 Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential scaffold for developing new antibiotics .
Structural Insights
The structural characterization of this compound reveals key features that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Pyrimidine Ring | Provides a scaffold for biological activity, influencing receptor binding. |
| Chlorobenzoyl Group | Enhances lipophilicity, aiding in membrane permeability. |
| Methylsulfanyl Group | May play a role in electron donation, affecting reactivity and interaction with biological targets. |
Case Study 1: Antitumor Activity
In a study published in the British Journal of Pharmacology, researchers evaluated the anticancer effects of various derivatives based on similar structural frameworks as this compound. The findings indicated significant tumor growth inhibition in xenograft models, suggesting potential for development as an anticancer agent .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted where the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited minimum inhibitory concentrations comparable to existing antibiotics, indicating its potential utility in treating bacterial infections .
Chemical Reactions Analysis
Core Pyrimidine Formation
The pyrimidine ring with ethyl ester (position 5) and methylthio (position 2) groups can be synthesized via:
-
Condensation of amidines and malonates : A common method for pyrimidine synthesis, where amidines react with malonates under basic conditions to form the heterocyclic ring .
-
Substitution reactions : Introduction of the methylthio group may occur via nucleophilic displacement of a halogen (e.g., Cl) by a thiolate ion under alkaline conditions .
Amide Bond Formation
The 3-chlorobenzoyl group is introduced via reaction of 3-chlorobenzoyl chloride with the amine on the phenoxy ring:
-
Mechanism : Nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride, forming an amide bond.
-
Conditions : Base (e.g., Et₃N), inert solvent (e.g., DMF).
Functional Group Transformations
The compound’s reactive groups enable diverse transformations:
Methylthio Group Reactions
-
Oxidation : Conversion to sulfones (SO₂) or sulfonic acids (SO₃H) using oxidizing agents like H₂O₂ or KMnO₄ .
-
Alkylation : Reaction with alkyl halides or alkenes to form thioethers.
Ester Hydrolysis
The ethyl ester at position 5 can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions:
Amide Modifications
The amide bond can undergo:
-
Hydrolysis : Conversion to a carboxylic acid using strong acids (e.g., HCl) or enzymes.
-
Reduction : Formation of a secondary amine via LiAlH₄.
Cross-Coupling Reactions
The aromatic rings (phenoxy and benzoyl) enable cross-coupling reactions:
-
Suzuki Coupling : Introduction of new substituents to the benzoyl ring using boronic acids and palladium catalysts.
-
Heck Reaction : Formation of carbon-carbon bonds with alkenes via palladium-catalyzed coupling.
Research Findings
-
Reactivity : The methylthio group’s electron-withdrawing nature enhances nucleophilic aromatic substitution on the pyrimidine ring .
-
Stability : The amide bond and ester group are stable under mild conditions but susceptible to hydrolysis under acidic/basic conditions .
By leveraging these reaction pathways, researchers can tailor the compound’s properties for specific applications in biochemical and medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Electronic Effects :
- The 3-chlorobenzoyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability toward oxidative metabolism compared to methoxy-substituted analogs (e.g., ) .
- Fluorine substitution () increases electronegativity but may reduce metabolic clearance due to stronger C-F bonds .
Steric and Conformational Considerations: Phenoxy linkers (e.g., target compound vs. Ortho-chloro substituents () create steric hindrance, which may disrupt binding to targets requiring planar aromatic stacking (e.g., kinase ATP pockets) .
Solubility and Bioavailability :
- Ethyl carboxylate groups (common across all analogs) improve aqueous solubility compared to methyl esters or unsubstituted carboxylates.
- Sulfanyl linkers () reduce polarity, enhancing membrane permeability but increasing reliance on passive diffusion for cellular uptake .
Synthetic Accessibility: Compounds with direct anilino substitutions () are synthetically simpler than those requiring phenoxy or benzoylamino couplings (e.g., target compound) .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
